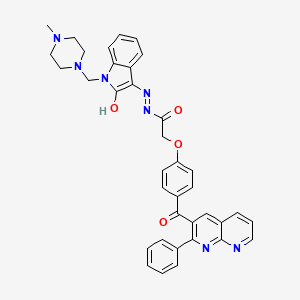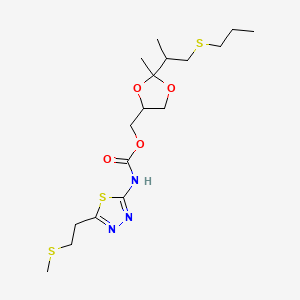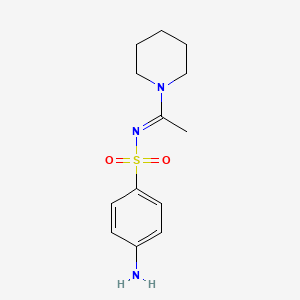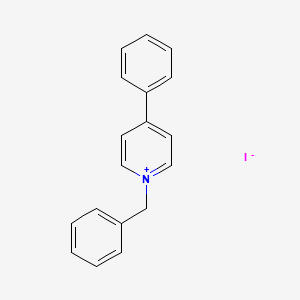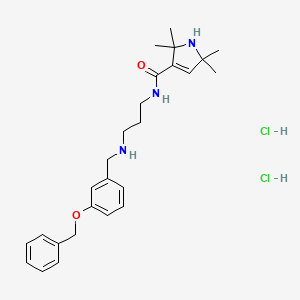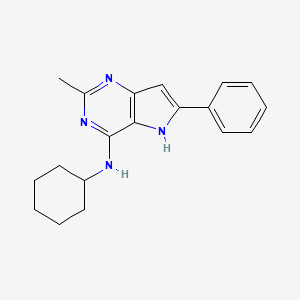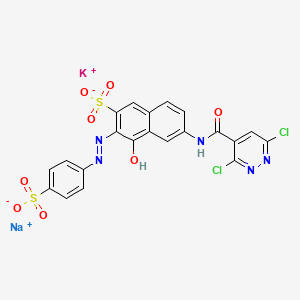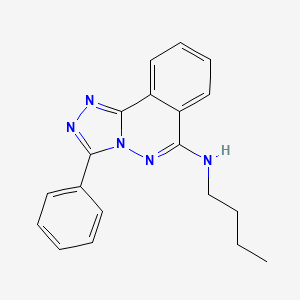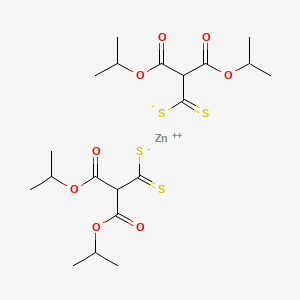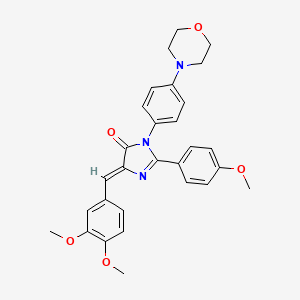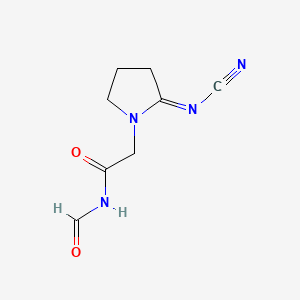
2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide is a chemical compound that belongs to the class of cyanoimino derivatives. These compounds are known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The unique structure of this compound makes it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide can be achieved through several methods. One common approach involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . Another method includes the reaction of cyanoguanidine with arylidenemalononitriles under specific conditions . These reactions typically require refluxing the reaction mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrrolidineacetamide derivatives.
科学的研究の応用
2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
2-(Cyanoimino)-N-formyl-1-pyrrolidineacetamide can be compared with other cyanoimino derivatives, such as:
4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidines: These compounds share similar structural features and are used in similar applications.
Cyanoaminopyrimidines: These derivatives also exhibit diverse biological activities and are used in pharmaceutical research.
The uniqueness of this compound lies in its specific structure, which allows for unique reactivity and applications in various fields.
特性
CAS番号 |
159383-31-0 |
|---|---|
分子式 |
C8H10N4O2 |
分子量 |
194.19 g/mol |
IUPAC名 |
2-(2-cyanoiminopyrrolidin-1-yl)-N-formylacetamide |
InChI |
InChI=1S/C8H10N4O2/c9-5-10-7-2-1-3-12(7)4-8(14)11-6-13/h6H,1-4H2,(H,11,13,14) |
InChIキー |
CGRSCZSEEIETFF-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NC#N)N(C1)CC(=O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


